RTK Inhibition Patent Scope vs. Alternative Chemotypes Demonstrates Scaffold Specificity
The target compound maps directly into the generic formula (I) of patent US8853207, which explicitly claims RTK inhibitory activity [1]. In contrast, the structurally similar piperidinyl analog CHEMBL217706 is disclosed for MCHr1 antagonism and shows high hERG liability (IC50 2.5 nM) with no reported RTK activity [2]. This divergence in biological annotation indicates that the pyrazole-based scaffold (target compound) directs the pharmacological profile toward kinase inhibition, whereas the piperidine scaffold introduces cardiac ion channel risk. The patent's exemplified compounds include numerous pyrazole-based analogs, demonstrating that the pyrazole motif is critical for RTK SAR development and that the benzyl-substituted pyrazole provides a distinct chemical space within the broad claims.
| Evidence Dimension | Primary Biological Activity Annotation |
|---|---|
| Target Compound Data | Claimed as RTK inhibitor (general formula I) in US8853207 [1]. |
| Comparator Or Baseline | Piperidine analog CHEMBL217706: MCHr1 antagonist (IC50 32 nM) and hERG inhibitor (IC50 2.5 nM) [2]. |
| Quantified Difference | Divergent target engagement: RTK vs. GPCR/ion channel; hERG activity absent in target compound class but potent in comparator. |
| Conditions | Patent claims based on kinase inhibition assays; comparator data from radioligand displacement and FLIPR assays. |
Why This Matters
For a scientist seeking an RTK-focused chemical probe without cardiac ion channel liability, the target compound's pyrazole scaffold offers a therapeutically relevant annotation, unlike the piperidine comparator which introduces the risk of hERG-mediated cardiotoxicity.
- [1] Liao, C.-B. et al. Heterocyclic pyrazole compounds, method for preparing the same and use thereof. United States Patent US8853207 B2, October 7, 2014. View Source
- [2] BindingDB, BDBM50197116 (CHEMBL217706): N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-bromo-4-oxo-4H-chromene-2-carboxamide. View Source
